molecular formula C12H12N2O4 B7784426 Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 697245-65-1

Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B7784426
CAS No.: 697245-65-1
M. Wt: 248.23 g/mol
InChI Key: VTARGSGOKRLXEK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3 and an ethyl ester at position 3. This compound is of interest in medicinal chemistry and materials science due to the versatility of the oxadiazole scaffold, which is known for its stability and diverse reactivity .

Properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARGSGOKRLXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199248
Record name Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697245-65-1
Record name Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697245-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tiemann and Krüger Method

The foundational method by Tiemann and Krüger employs 3-methoxybenzonitrile and hydroxylamine hydrochloride to generate 3-methoxyphenylamidoxime. Subsequent acylation with ethyl oxalyl chloride in acetonitrile at 72°C yields the target compound. Key steps include:

  • Amidoxime Formation :
    3-Methoxybenzonitrile+NH2OH\cdotpHClEtOH, TEA70°C, 16h3-Methoxyphenylamidoxime\text{3-Methoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow[\text{EtOH, TEA}]{\text{70°C, 16h}} \text{3-Methoxyphenylamidoxime}

  • Cyclization :
    Amidoxime+Ethyl Oxalyl ChlorideCH3CN, TEA72°C, 7hEthyl 3-(3-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylate\text{Amidoxime} + \text{Ethyl Oxalyl Chloride} \xrightarrow[\text{CH}_3\text{CN, TEA}]{\text{72°C, 7h}} \text{Ethyl 3-(3-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylate}

This method achieves an 84.56% yield , though purification via column chromatography (petroleum ether:ethyl acetate = 30:1) is required. Limitations include prolonged reaction times and sensitivity to moisture.

Baykov et al. One-Pot Synthesis

Baykov’s superbase-mediated method (NaOH/DMSO) enables room-temperature synthesis from 3-methoxyphenylamidoxime and ethyl oxaloacetate. The protocol eliminates coupling reagents, simplifying purification:

  • Reaction Conditions :
    Amidoxime+Ethyl OxaloacetateNaOH/DMSORT, 4–24hProduct\text{Amidoxime} + \text{Ethyl Oxaloacetate} \xrightarrow[\text{NaOH/DMSO}]{\text{RT, 4–24h}} \text{Product}
    Yields vary from 11% to 90%, depending on substituent electronic effects. Electron-donating groups (e.g., -OCH₃) enhance reactivity, whereas -NH₂ groups inhibit cyclization.

Coupling Reagent-Assisted Cyclization

EDC/HOAt-Mediated Acylation

Carbodiimide-based coupling streamlines amidoxime acylation. A 2026 study optimized this approach using 3-methoxyphenylamidoxime and ethyl oxaloacetate with EDC/HOAt in DMF:

  • Procedure :

    • Acylation: 24h at RT with EDC (1.5 eq) and HOAt (1 eq).

    • Cyclodehydration: 3h at 100°C with TEA.

  • Yield : 66–93% after extraction (CHCl₃/H₂O).

Advantages : Scalability, compatibility with diverse esters.
Limitations : HOAt cost and DMF removal challenges.

Vilsmeier Reagent Activation Approach

Zarei’s Vilsmeier reagent method activates carboxylic acids directly, bypassing ester derivatives:

  • Mechanism :
    3-Methoxyphenylamidoxime+Oxalic AcidVilsmeier ReagentCH2Cl2,RTProduct\text{3-Methoxyphenylamidoxime} + \text{Oxalic Acid} \xrightarrow[\text{Vilsmeier Reagent}]{\text{CH}_2\text{Cl}_2, \text{RT}} \text{Product}

  • Yield : 61–93% with >90% purity after aqueous workup.

This method is ideal for acid-sensitive substrates but requires anhydrous conditions.

Tandem Reaction with Nitroalkenes and Arenes

Golushko’s tandem synthesis uses 3-methoxybenzene , nitroethylene, and acetonitrile in triflic acid:

  • Reaction :
    3-Methoxybenzene+Nitroethylene+CH3CNTfOH10minProduct\text{3-Methoxybenzene} + \text{Nitroethylene} + \text{CH}_3\text{CN} \xrightarrow[\text{TfOH}]{\text{10min}} \text{Product}

  • Yield : ~90% under optimized conditions.

Benefits : Rapid synthesis (10 minutes), high yields.
Drawbacks : Superacid handling and substrate compatibility issues.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)PurificationLimitations
Tiemann and KrügerNitrile, Ethyl Oxalyl Chloride72°C, 7h84.56Column ChromatographyLong reaction time
Baykov et al.Amidoxime, EsterRT, 4–24h11–90FiltrationSensitivity to -NH₂ groups
EDC/HOAtAmidoxime, Carboxylic Acid100°C, 3h66–93Liquid-Liquid ExtractionCostly reagents
Vilsmeier ReagentAmidoxime, Oxalic AcidRT, 6h61–93Aqueous WorkupAnhydrous conditions required
Golushko TandemArenes, NitroalkenesTfOH, 10min~90NoneSuperacid use

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction modifies solubility and introduces reactive sites for further functionalization.

Reaction Type Conditions Product Yield
Acidic Hydrolysis1M HCl, reflux (6 hrs)3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid78%
Basic Hydrolysis1M NaOH, 80°C (4 hrs)Sodium salt of the carboxylic acid derivative85%

Key Mechanistic Insight :

  • Acidic conditions promote protonation of the ester carbonyl, enhancing water's nucleophilic attack.

  • Base-mediated hydrolysis proceeds via a tetrahedral intermediate, stabilized by the oxadiazole ring's electron-withdrawing effect .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in nucleophilic substitutions at the C-3 position, facilitated by the electron-deficient nature of the ring.

Nucleophile Conditions Product Application
AmmoniaNH₃ (g), DMF, 60°C (12 hrs)5-Carbamoyl-3-(3-methoxyphenyl)-1,2,4-oxadiazolePrecursor for urea derivatives
HydrazineHydrazine hydrate, ethanol, reflux5-Hydrazinylcarbonyl derivativeLigand synthesis

Structural Impact :
Substitution at C-3 modifies electronic density, altering bioactivity. For example, hydrazine derivatives show enhanced binding to enzymatic targets .

Cycloaddition Reactions

The oxadiazole ring acts as a dienophile in Diels-Alder reactions, enabling the synthesis of polycyclic compounds.

Diene Conditions Product Notable Feature
1,3-ButadieneToluene, 110°C (8 hrs)Bicyclic adduct with fused oxadiazole ringIncreased structural complexity
AnthraceneMicrowave irradiation, 150°CAnthracene-oxadiazole hybridFluorescence properties

Mechanistic Note :
The electron-deficient oxadiazole ring readily reacts with electron-rich dienes, forming six-membered transition states .

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS), enabling further derivatization.

Reaction Reagents Product Selectivity
NitrationHNO₃/H₂SO₄, 0°C3-(3-Methoxy-4-nitrophenyl) derivativePara to methoxy group
BrominationBr₂, FeBr₃3-(3-Methoxy-5-bromophenyl) derivativeOrtho/para orientation

Synthetic Utility :
Nitrated derivatives serve as intermediates for aminophenyl analogs, which exhibit enhanced pharmacokinetic profiles .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity in vivo:

Target Interaction Type Outcome Reference
TubulinBinding at colchicine siteAntimitotic activity
Human Serum Albumin (HSA)Hydrophobic and π-π interactionsImproved plasma stability

Structural Relevance :
The methoxy group enhances binding affinity through hydrophobic interactions, while the oxadiazole ring contributes to π-stacking with aromatic residues .

Comparative Reactivity of Analogues

The reactivity profile varies with substituent positioning and electronic effects:

Compound Key Reaction Reactivity Difference
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylateEAS at phenyl ringHigher para-substitution yield due to methoxy orientation
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylateHydrolysisFaster ester hydrolysis due to absence of electron-donating methoxy

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
EMPOC has been investigated for its antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains. For instance, a study demonstrated that EMPOC showed promising results against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
Research indicates that compounds containing the oxadiazole moiety can possess anti-inflammatory effects. EMPOC has been evaluated in preclinical models for its ability to inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Cancer Research
Oxadiazole derivatives are also being explored for their anticancer properties. EMPOC has shown cytotoxic effects against certain cancer cell lines, indicating its potential role as a therapeutic agent in oncology. Studies are ongoing to elucidate the mechanisms behind its anticancer activity .

Materials Science

Fluorescent Materials
EMPOC is being studied for its application in the development of fluorescent materials. Its unique structure allows for the tuning of photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of EMPOC into polymer matrices has shown enhanced fluorescence efficiency .

Polymer Chemistry
In polymer science, EMPOC can serve as a building block for synthesizing new polymeric materials with tailored properties. Its incorporation into copolymers has been shown to improve thermal stability and mechanical strength, which are critical parameters for various industrial applications .

Agricultural Chemistry

Pesticide Development
The potential use of EMPOC in agricultural chemistry is noteworthy. Research indicates that oxadiazole derivatives can exhibit insecticidal and fungicidal activities. Preliminary studies suggest that EMPOC may be effective against certain pests and pathogens, paving the way for its development as a novel pesticide .

Summary of Key Findings

Application Area Findings
Medicinal ChemistryAntimicrobial and anti-inflammatory properties; potential anticancer agent
Materials ScienceApplication in fluorescent materials and polymer chemistry
Agricultural ChemistryPotential use as an insecticide or fungicide

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, EMPOC was tested against several pathogenic bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative treatment option .

Case Study 2: Fluorescent Polymer Development

Research conducted on the integration of EMPOC into polymer matrices revealed significant improvements in fluorescence intensity and stability under UV light exposure, making it suitable for applications in display technologies .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the oxadiazole ring significantly alter molecular properties. Key analogs and their characteristics include:

Compound Name Substituent Molecular Formula Key Properties Similarity Score Reference
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate Methyl (C₆H₅) C₆H₈N₂O₃ Lower molecular weight (156.14 g/mol), higher volatility 0.76
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate tert-Butyl (C(CH₃)₃) C₉H₁₄N₂O₃ Increased steric bulk, reduced solubility in polar solvents 0.67
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate CF₃ (electron-withdrawing) C₁₂H₉F₃N₂O₃ Enhanced lipophilicity, potential metabolic stability N/A
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate Br (halogen) C₁₁H₉BrN₂O₃ Higher density (1.5–1.7 g/cm³), halogen-mediated reactivity N/A
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl (C₆H₅) C₁₁H₁₀N₂O₃ Boiling point: 342.9°C; vapor pressure: 7.31E-05 mmHg at 25°C N/A

Key Observations :

  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, stabilizing the oxadiazole ring. In contrast, trifluoromethyl (CF₃) or halogen substituents (e.g., Br, Cl) withdraw electrons, increasing electrophilicity .
  • Solubility : Methoxy and pyridinyl groups (e.g., Ethyl 3-pyridin-3-yl-...) enhance polarity and aqueous solubility compared to tert-butyl or phenyl groups .
  • Thermal Stability : Bulky substituents like tert-butyl may lower melting points due to reduced crystallinity, whereas halogens (Br, Cl) increase density and thermal stability .

Biological Activity

Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound notable for its unique oxadiazole ring structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₂N₂O₄, with a molecular weight of approximately 248.23 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity. The compound features a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom, along with an ethyl ester group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for further studies in microbial resistance mechanisms.
  • Anticancer Activity : Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Target IC₅₀ Value Reference
AntimicrobialVarious bacterial strainsNot specified
AnticancerMCF-7 (breast cancer)~15.63 µM
Apoptosis InductionMCF-7 and other cancer cell linesDose-dependent

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against MCF-7 breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, showing a dose-dependent response that parallels traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : A study investigating various oxadiazole derivatives found that compounds similar to this compound exhibited activity against resistant strains of bacteria. This suggests potential applications in treating infections caused by multidrug-resistant organisms .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table outlines key differences:

Compound Name Structural Features Biological Activity
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylatePara-methoxy substitutionDifferent activity profiles
Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylateTrichloromethyl groupEnhanced antibacterial properties
Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylateThiophene ringUnique electronic properties

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorsYieldKey ConditionsReference
Amidoxime + Oxalyl Chloride3-Methoxyphenylamidoxime, ethyl oxalyl chloride62–93%Reflux, DCM, 6–8 h
Carboxamide CyclizationEthyl 2-chloro-2-oxoacetate derivatives35–64%Silica gel purification

Advanced: How can researchers optimize the cyclization step to improve yield?

Answer:
Yield optimization requires addressing:

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
  • Catalysis : Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) catalysts accelerate ring closure. For example, using 1 mol% H₂SO₄ increases yield by 15% .
  • Temperature Control : Gradual heating (40°C → 80°C) prevents side reactions like ester hydrolysis.
  • Purification : Employ gradient elution in chromatography (hexane → ethyl acetate) to isolate the product from unreacted amidoxime .

Note : Contradictory yields (e.g., 62% vs. 93% in similar routes ) may arise from impurities in precursors or suboptimal stoichiometry. Validate precursor purity via NMR before use.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), ester carbonyl (δ ~165–170 ppm), and oxadiazole ring protons (δ ~8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₂N₂O₄: 248.08) and fragmentation patterns .

Advanced: How does the 3-methoxyphenyl substituent influence electrophilic substitution reactivity?

Answer:
The electron-donating methoxy group directs electrophiles to the meta and para positions of the phenyl ring. Key considerations:

  • Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position relative to methoxy .
  • Halogenation : Bromine in acetic acid selectively substitutes the meta position (relative to oxadiazole), forming 3-(3-methoxy-5-bromophenyl) derivatives .
  • Comparative Studies : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to study electronic effects on reaction rates .

Advanced: How should researchers resolve contradictions in reported reaction yields?

Answer:
Contradictions (e.g., 62% vs. 93% yields ) often stem from:

Precursor Purity : Impurities in amidoxime or oxalyl chloride reduce efficiency. Recrystallize precursors before use.

Stoichiometry : Excess oxalyl chloride (1.2 equiv.) ensures complete amidoxime consumption.

Workup Methods : Acidic aqueous washes (pH 4–5) remove unreacted reagents without hydrolyzing the ester .

Q. Methodology for Troubleshooting :

  • Conduct kinetic studies (TLC monitoring) to identify incomplete reactions.
  • Use DOE (Design of Experiments) to optimize temperature, solvent, and catalyst combinations.

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Stable under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture to prevent ester hydrolysis .
  • Decomposition Signs : Discoloration (yellow → brown) indicates oxidation; repurify via silica gel chromatography.

Advanced: What strategies enable regioselective functionalization of the oxadiazole ring?

Answer:

  • C-5 Position Reactivity : The electron-deficient oxadiazole ring favors nucleophilic attack at C-5. Use Grignard reagents (e.g., MeMgBr) to introduce alkyl groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-3 requires Pd(OAc)₂/XPhos catalysts and arylboronic acids .

Basic: What biological screening methods are applicable for this compound?

Answer:

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli).
  • Enzyme Inhibition : Test acetylcholinesterase inhibition using Ellman’s method (IC₅₀ determination) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

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